molecular formula C7H14BrCl2N3 B13471367 [2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride

[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride

Cat. No.: B13471367
M. Wt: 291.01 g/mol
InChI Key: PJSFGURMXMTYQT-UHFFFAOYSA-N
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Description

[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C7H14BrCl2N3 and a molecular weight of 291.0162 g/mol . This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to an ethyl chain, which is further linked to a dimethylamine group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substituted Pyrazoles: Depending on the nucleophile used, various substituted pyrazoles can be synthesized.

    Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions involving the pyrazole ring or ethyl chain.

Scientific Research Applications

Chemistry

Biology

    Biological Probes: It is used as a probe in biological studies to investigate enzyme activities and receptor binding.

Medicine

Industry

    Chemical Manufacturing: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-substituted pyrazole ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. The dimethylamine group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Enhanced Solubility: The dihydrochloride form improves solubility in aqueous solutions compared to its free base counterparts.

    Versatility: The presence of both a bromo-substituted pyrazole ring and a dimethylamine group makes it a versatile intermediate in organic synthesis.

This detailed article provides a comprehensive overview of [2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H14BrCl2N3

Molecular Weight

291.01 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C7H12BrN3.2ClH/c1-10(2)3-4-11-6-7(8)5-9-11;;/h5-6H,3-4H2,1-2H3;2*1H

InChI Key

PJSFGURMXMTYQT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=C(C=N1)Br.Cl.Cl

Origin of Product

United States

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